2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine
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Overview
Description
2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a dimethyl group at positions 2 and 6, and an oxazole ring substituted with a tolyl group and a tosyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tolyl group: This step involves the use of tolyl halides and a suitable base to facilitate the substitution reaction.
Formation of the morpholine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tolyl halides and a base such as sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction may yield reduced morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(2-(o-tolyl)-4-methyloxazol-5-yl)morpholine
- 2,6-Dimethyl-4-(2-(o-tolyl)-4-chloroxazol-5-yl)morpholine
- 2,6-Dimethyl-4-(2-(o-tolyl)-4-nitrooxazol-5-yl)morpholine
Uniqueness
2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-15-9-11-19(12-10-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)20-8-6-5-7-16(20)2/h5-12,17-18H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGCCNVZTOFTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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